HMB-Val-Ser-Leu-VE: An In-Depth Technical Guide on its Mechanism of Action as a Selective Proteasome Inhibitor
HMB-Val-Ser-Leu-VE: An In-Depth Technical Guide on its Mechanism of Action as a Selective Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMB-Val-Ser-Leu-VE is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome, exhibiting high selectivity for the trypsin-like activity mediated by the β2 subunit.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of HMB-Val-Ser-Leu-VE, detailing its molecular target, downstream cellular consequences, and potential therapeutic implications. The document summarizes key quantitative data, outlines experimental methodologies from foundational studies, and presents signaling pathways and experimental workflows through detailed diagrams.
Introduction: The Ubiquitin-Proteasome System and Its Therapeutic Targeting
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. This process is fundamental for maintaining protein homeostasis, controlling cell cycle progression, regulating signal transduction pathways, and eliminating damaged or misfolded proteins.[1][2] The 26S proteasome, the central protease of the UPS, is a large multi-catalytic complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure containing the proteolytic active sites. In mammals, these active sites are located on three distinct β-subunits: the β1 subunit with caspase-like (or post-glutamyl peptide hydrolyzing) activity, the β2 subunit with trypsin-like activity, and the β5 subunit with chymotrypsin-like activity.[5]
Given its central role in cellular function, the proteasome has emerged as a key therapeutic target, particularly in oncology. Inhibitors of the proteasome can disrupt the degradation of pro-apoptotic proteins and cell cycle regulators, leading to programmed cell death in cancer cells. While first-generation proteasome inhibitors like bortezomib target both the β5 and β1 subunits, there is growing interest in developing subunit-selective inhibitors to potentially enhance efficacy and reduce off-target effects. HMB-Val-Ser-Leu-VE represents a class of highly selective inhibitors targeting the β2 subunit.
HMB-Val-Ser-Leu-VE: A Selective Inhibitor of the β2 Subunit
HMB-Val-Ser-Leu-VE is a tripeptide-based compound featuring a C-terminal vinyl ester. This reactive group acts as a Michael acceptor for the hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β2 subunit, leading to irreversible covalent modification and inhibition.[2][5]
Biochemical Properties and Potency
HMB-Val-Ser-Leu-VE is characterized by its high potency and selectivity for the trypsin-like activity of the 20S proteasome.
| Parameter | Value | Reference |
| Target | β2 subunit of the 20S Proteasome (Trypsin-like activity) | [1][2][6] |
| IC50 (β2 activity) | 33 nM | [1][2][3][6][7] |
| IC50 (β1 and β5 activity) | > 10 µM | [6] |
| Mechanism | Irreversible, Covalent | [1][2] |
| Cell Permeability | Yes | [1][2][6] |
| CAS Number | 862891-04-1 | [1][6][8] |
| Molecular Formula | C26H39N3O7 | [6][8] |
Core Mechanism of Action
The primary mechanism of action of HMB-Val-Ser-Leu-VE is the selective and irreversible inhibition of the β2 subunit of the 20S proteasome. This targeted inhibition prevents the cleavage of polypeptide substrates after basic amino acid residues, a key step in the overall protein degradation process mediated by the proteasome.
References
- 1. Peptidyl Vinyl Ester Derivatives: New Class of Selective Inhibitors of Proteasome Trypsin-Like Activity [ouci.dntb.gov.ua]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. HMB-Val-Ser-Leu-VE - Amerigo Scientific [amerigoscientific.com]
- 4. apexbt.com [apexbt.com]
- 5. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
